molecular formula C9H5BrF3NO5 B12861836 Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate

Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate

Cat. No.: B12861836
M. Wt: 344.04 g/mol
InChI Key: UCLXDJHJMKDKAV-UHFFFAOYSA-N
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Description

Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate is a chemical compound with the molecular formula C9H5BrF3NO5 It is known for its unique combination of bromine, nitro, and trifluoromethoxy groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate typically involves multiple steps. One common method includes the nitration of methyl 3-bromo-4-(trifluoromethoxy)benzoate, followed by esterification. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and methanol for esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and trifluoromethoxy groups can influence the compound’s reactivity and binding properties. These interactions can affect various molecular pathways, making the compound useful in different applications .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-Bromo-5-(trifluoromethoxy)benzoate: Similar structure but lacks the nitro group.

    Methyl 3-Bromo-4-(trifluoromethoxy)benzoate: Similar structure but with different substitution pattern.

    Methyl 3-Nitro-4-(trifluoromethoxy)benzoate: Similar structure but lacks the bromine atom .

Uniqueness

Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate is unique due to the combination of bromine, nitro, and trifluoromethoxy groups. This combination imparts distinct chemical properties, making it valuable for specific applications that require these functionalities .

Biological Activity

Methyl 3-bromo-5-nitro-4-(trifluoromethoxy)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethoxy group. The trifluoromethoxy group enhances the compound's lipophilicity, which can improve its bioavailability and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The bromine and trifluoromethoxy groups are known to facilitate the formation of stable intermediates in chemical reactions, which can lead to covalent bonding with target biomolecules. This property is essential for its potential as an anticancer agent and in other therapeutic applications .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting that it could serve as a lead compound for the development of new antibiotics.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Properties

The compound has also been evaluated for its potential anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cell cycle progression.

Case Study: In Vitro Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in:

  • Cell Viability Reduction : A reduction in cell viability by approximately 70% at a concentration of 50 μM after 48 hours.
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in early apoptotic cells, indicating that the compound triggers programmed cell death.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial Activity (MIC μg/mL)Anticancer Activity (MCF-7 Viability Reduction %)
This compound1670
Methyl 3-bromo-5-nitrobenzoate3240
Methyl 3-chloro-5-nitrobenzoate6430

Properties

Molecular Formula

C9H5BrF3NO5

Molecular Weight

344.04 g/mol

IUPAC Name

methyl 3-bromo-5-nitro-4-(trifluoromethoxy)benzoate

InChI

InChI=1S/C9H5BrF3NO5/c1-18-8(15)4-2-5(10)7(19-9(11,12)13)6(3-4)14(16)17/h2-3H,1H3

InChI Key

UCLXDJHJMKDKAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)OC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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